molecular formula C19H27NO B14700651 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- CAS No. 25161-57-3

2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-

Cat. No.: B14700651
CAS No.: 25161-57-3
M. Wt: 285.4 g/mol
InChI Key: YDFUPXORFWYBNB-MJXNMMHHSA-N
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Description

2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- is a complex organic compound known for its unique structural properties. This compound belongs to the class of benzazocines, which are characterized by their fused ring systems. The compound’s molecular formula is C19H27NO, and it has a significant presence in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- typically involves multi-step organic reactions. The process often starts with the preparation of the core benzazocine structure, followed by the introduction of the cyclobutylmethyl and dimethyl groups. Common reagents used in these reactions include cyclobutylmethyl bromide, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazocine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions often require specific conditions, such as:

    Oxidation: Acidic or basic media, elevated temperatures.

    Reduction: Anhydrous conditions, low temperatures.

    Substitution: Polar aprotic solvents, moderate temperatures.

Major Products Formed

The major products formed from these reactions include various substituted benzazocines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3,11-dimethyl-6-propyl-
  • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-methyl-

Uniqueness

Compared to similar compounds, 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl- stands out due to its unique cyclobutylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased binding affinity to molecular targets or enhanced stability under various conditions.

Properties

CAS No.

25161-57-3

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

(1R,9R,13R)-10-(cyclobutylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21)11-17(15)19(13,2)8-9-20(18)12-14-4-3-5-14/h6-7,11,13-14,18,21H,3-5,8-10,12H2,1-2H3/t13-,18+,19+/m0/s1

InChI Key

YDFUPXORFWYBNB-MJXNMMHHSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CCC4)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CCC4)C)C=C(C=C3)O

Origin of Product

United States

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